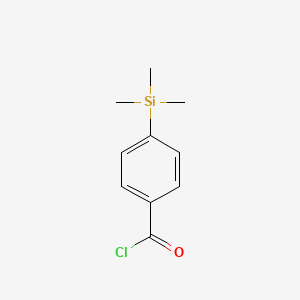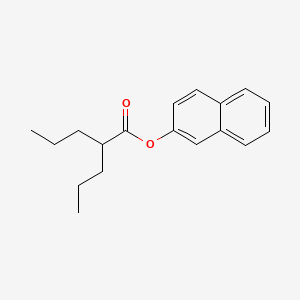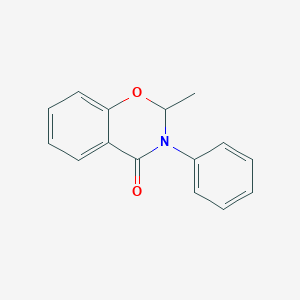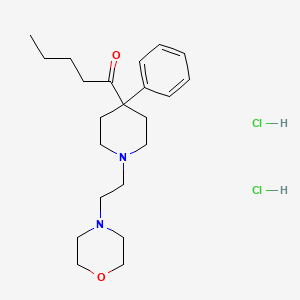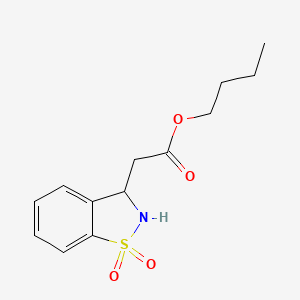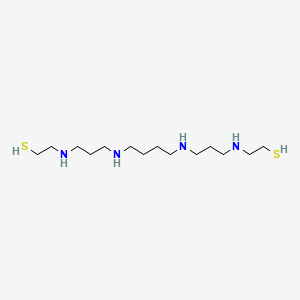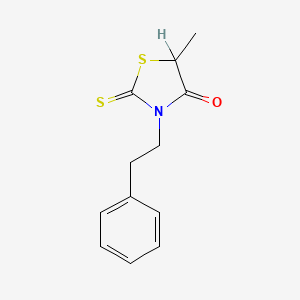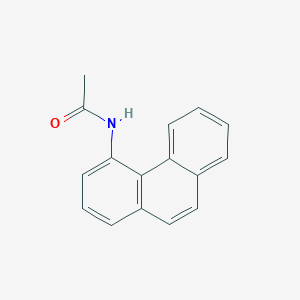
N-(Phenanthren-4-YL)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Phenanthren-4-YL)acetamide is an organic compound that belongs to the class of acetamides. It features a phenanthrene moiety attached to an acetamide group. Phenanthrene is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings, which imparts unique chemical properties to the compound. This compound is of interest in various fields due to its potential biological activities and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(Phenanthren-4-YL)acetamide typically involves the acylation of phenanthrene derivatives. One common method is the reaction of phenanthrene-4-amine with acetic anhydride under acidic conditions to yield the desired acetamide. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or phosphoric acid to facilitate the acylation process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: N-(Phenanthren-4-YL)acetamide can undergo various chemical reactions, including:
Oxidation: The phenanthrene moiety can be oxidized to form quinones or other oxygenated derivatives.
Reduction: The acetamide group can be reduced to an amine under suitable conditions.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings of the phenanthrene moiety.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Phenanthrenequinone derivatives.
Reduction: Phenanthrene-4-amine.
Substitution: Halogenated phenanthrene derivatives.
Scientific Research Applications
N-(Phenanthren-4-YL)acetamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and heterocycles.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(Phenanthren-4-YL)acetamide involves its interaction with specific molecular targets. The phenanthrene moiety can intercalate into DNA, disrupting its structure and function. This property is particularly relevant in its potential anticancer activity, where it can inhibit the proliferation of cancer cells by interfering with DNA replication and transcription. Additionally, the compound may interact with various enzymes and receptors, modulating their activity and leading to diverse biological effects.
Comparison with Similar Compounds
N-(Phenanthren-9-YL)acetamide: Another phenanthrene derivative with similar structural features but different positional isomerism.
N-(Anthracen-9-YL)acetamide: Contains an anthracene moiety instead of phenanthrene, leading to different chemical and biological properties.
N-(Naphthalen-1-YL)acetamide: Features a naphthalene ring system, which is simpler than phenanthrene but shares some aromatic characteristics.
Uniqueness: N-(Phenanthren-4-YL)acetamide is unique due to the specific positioning of the acetamide group on the phenanthrene ring, which influences its chemical reactivity and biological activity. The phenanthrene moiety provides a rigid and planar structure that can interact with biological macromolecules in a distinct manner compared to other aromatic acetamides.
Properties
CAS No. |
24079-40-1 |
|---|---|
Molecular Formula |
C16H13NO |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
N-phenanthren-4-ylacetamide |
InChI |
InChI=1S/C16H13NO/c1-11(18)17-15-8-4-6-13-10-9-12-5-2-3-7-14(12)16(13)15/h2-10H,1H3,(H,17,18) |
InChI Key |
ZFGRQZOXTBUVNW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC2=C1C3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



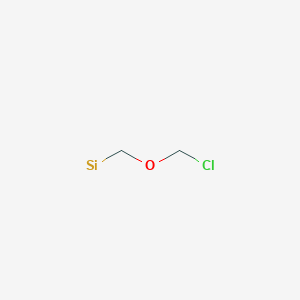
![3-Phenyl-4,8b-dihydro-3ah-indeno[2,1-d][1,2]oxazole](/img/structure/B14699581.png)
